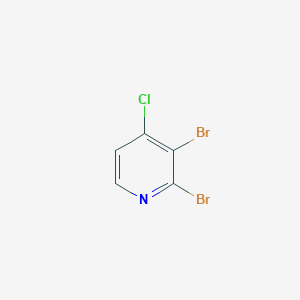

2,3-Dibromo-4-chloropyridine

説明

特性

分子式 |

C5H2Br2ClN |

|---|---|

分子量 |

271.34 g/mol |

IUPAC名 |

2,3-dibromo-4-chloropyridine |

InChI |

InChI=1S/C5H2Br2ClN/c6-4-3(8)1-2-9-5(4)7/h1-2H |

InChIキー |

GQHLHJLMDWGXSV-UHFFFAOYSA-N |

正規SMILES |

C1=CN=C(C(=C1Cl)Br)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-4-chloropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 4-chloropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 2 and 3 positions.

Industrial Production Methods

Industrial production of 2,3-Dibromo-4-chloropyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atoms at positions 2 and 3 are primary sites for nucleophilic substitution due to their higher leaving-group ability compared to chlorine.

Reagents and Conditions

Key Observations :

-

Position 2 bromine reacts preferentially over position 3 due to reduced steric hindrance.

-

Chlorine at position 4 remains inert under mild conditions but can participate in radical substitution at elevated temperatures (>150°C) .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed coupling reactions, with bromine atoms acting as coupling sites.

Suzuki–Miyaura Coupling

Mechanistic Insights :

-

Nickel catalysts show higher selectivity for position 3 bromine due to enhanced oxidative addition kinetics at this site .

-

Steric effects from the 4-chloro group suppress coupling at position 3 in palladium systems .

Radical-Mediated Reactions

Under UV irradiation or peroxide initiation, bromine atoms participate in radical chain processes.

Bromine Abstraction

| Initiator | Solvent | Product | Application | Source |

|---|---|---|---|---|

| AIBN (azobisisobutyronitrile) | CCl₄ | 4-Chloropyridine derivatives | Polymer functionalization |

Example Reaction :

Electrophilic Aromatic Substitution

While less common due to electron-withdrawing effects of halogens, directed metalation strategies enable functionalization.

Directed Ortho-Metalation (DoM)

| Base | Electrophile | Product | Yield | Source |

|---|---|---|---|---|

| LDA (LiTMP) | CO₂ | 2-Bromo-4-chloro-3-carboxypyridine | 60% |

Limitations :

Reductive Dehalogenation

Controlled reduction removes specific halogens:

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Zn/NH₄Cl | EtOH, 50°C | 3-Bromo-4-chloropyridine | Br at C2 | |

| H₂/Pd-C | EtOAc, 1 atm | 4-Chloropyridine | Full debromination |

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Intermediates

2,3-Dibromo-4-chloropyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its halogenated structure allows for further functionalization, which is essential in developing bioactive molecules. For instance, it can be utilized in synthesizing compounds with antitumor and antimicrobial activities.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of 2,3-dibromo-4-chloropyridine exhibit notable antimicrobial properties against several bacterial strains. In vitro studies showed that these derivatives could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development .

Agrochemicals

Pesticide Development

The compound is also significant in the agricultural sector as a precursor for developing pesticides and herbicides. Its chlorinated and brominated functionalities enhance biological activity, making it effective against various pests and weeds.

Case Study: Synthesis of Chlorpyrifos

One notable application is in the synthesis of chlorpyrifos, a widely used pesticide. The synthetic pathway involves using 2,3-dibromo-4-chloropyridine as a starting material to create active ingredients that target insect pests while minimizing toxicity to non-target organisms .

Material Science

Polymer Additives

In material science, 2,3-dibromo-4-chloropyridine is explored as an additive in polymer formulations to enhance thermal stability and flame retardancy. The incorporation of halogenated compounds into polymers can significantly improve their fire resistance properties.

Chemical Synthesis

Reagent in Organic Reactions

This compound acts as a reagent in various organic reactions due to its electrophilic nature. It can participate in nucleophilic substitutions and cross-coupling reactions, facilitating the synthesis of more complex organic molecules.

作用機序

6. 類似の化合物との比較

2,3-ジブロモ-4-クロロピリジンは、次のような他のハロゲン化ピリジンと比較することができます。

3,5-ジブロモ-4-クロロピリジン: 臭素原子が異なる位置にある、類似の構造.

2,4-ジブロモ-3-クロロピリジン: ハロゲンの位置が異なる別の異性体。

2,3-ジクロロ-4-ブロモピリジン: 2位と3位に臭素原子の代わりに塩素原子を含む。

2,3-ジブロモ-4-クロロピリジンの独自性は、その特定のハロゲン化パターンにあります。このパターンは、独自の反応性と特性を付与し、特定の合成用途に適しています。

類似化合物との比較

4-Bromo-2,3-dichloropyridine

- CAS Number : 1020717-98-9

- Molecular Formula : C₅H₂BrCl₂N

- Molecular Weight : 226.8861 g/mol

- Substituents : Bromine (position 4), chlorine (positions 2 and 3).

- The single bromine at position 4 allows selective functionalization at this site, unlike the dual bromines in 2,3-Dibromo-4-chloropyridine.

- Applications : Widely used in pharmaceuticals and agrochemicals due to its versatility in cross-coupling and metal-catalyzed reactions .

3,5-Dibromo-4-chloropyridine

- CAS Number : 13626-17-0

- Molecular Formula : C₅H₂Br₂ClN

- Molecular Weight : ~271.5 g/mol

- Substituents : Bromine (positions 3 and 5), chlorine (position 4).

- Key Differences :

- The para-substituted bromines (positions 3 and 5) create a symmetrical electronic environment, favoring reactions like Suzuki-Miyaura coupling at these positions.

- Reduced steric hindrance compared to the adjacent bromines in 2,3-Dibromo-4-chloropyridine.

- Applications : Serves as an intermediate in synthesizing complex heterocycles and bioactive molecules .

4-Amino-2,3,5-trichloropyridine

- CAS Number : 28443-69-8

- Molecular Formula : C₅H₃Cl₃N₂

- Molecular Weight : ~198.45 g/mol

- Substituents: Amino group (position 4), chlorine (positions 2, 3, and 5).

- Key Differences: The electron-donating amino group increases nucleophilicity, contrasting with the electron-withdrawing halogens in 2,3-Dibromo-4-chloropyridine. Suitable for electrophilic aromatic substitution, unlike halogenated analogs.

- Applications: Potential use in drug discovery due to its amino group’s reactivity .

Comparative Data Table

Reactivity and Application Insights

- Electronic Effects :

- Halogens (Br, Cl) in 2,3-Dibromo-4-chloropyridine deactivate the pyridine ring, directing reactions to specific positions (e.g., para to electron-withdrawing groups).

- Adjacent bromines (positions 2 and 3) may increase steric hindrance, limiting some coupling reactions compared to 3,5-Dibromo-4-chloropyridine.

- Synthetic Utility: Bromine’s superior leaving-group ability over chlorine makes 2,3-Dibromo-4-chloropyridine ideal for sequential functionalization. In contrast, 4-Amino-2,3,5-trichloropyridine’s amino group enables electrophilic substitutions, a pathway unavailable in fully halogenated analogs.

生物活性

2,3-Dibromo-4-chloropyridine is a halogenated pyridine derivative that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural properties. This compound is characterized by the presence of two bromine atoms at the 2 and 3 positions and a chlorine atom at the 4 position of the pyridine ring. Its biological activity is of particular interest, especially in the context of potential therapeutic applications and its interaction with biological systems.

The molecular formula of 2,3-dibromo-4-chloropyridine is C5H3Br2ClN, with a melting point typically ranging from 41.0 to 45.0 °C . The presence of multiple halogen substituents enhances its reactivity, making it suitable for various chemical transformations, including cross-coupling reactions like Suzuki and Heck reactions.

Antimicrobial Properties

Research has indicated that halogenated pyridines, including 2,3-dibromo-4-chloropyridine, exhibit significant antimicrobial activity. A study demonstrated that derivatives of chlorinated and brominated pyridines showed efficacy against various bacterial strains, suggesting that the halogenation pattern affects their bioactivity. Specifically, compounds with multiple halogens tend to exhibit enhanced antibacterial properties due to increased lipophilicity and membrane permeability .

Enzyme Inhibition

In vitro studies have suggested that 2,3-dibromo-4-chloropyridine could act as an inhibitor of certain cytochrome P450 enzymes (CYPs). Specifically, it has been identified as a CYP1A2 inhibitor , which may influence drug metabolism and pharmacokinetics. Understanding its inhibitory effects on CYP enzymes is crucial for assessing drug-drug interactions and its overall safety profile in therapeutic applications .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various halogenated pyridines against Staphylococcus aureus and Escherichia coli, 2,3-dibromo-4-chloropyridine demonstrated notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential use as a scaffold for developing new antimicrobial agents.

Case Study 2: Genotoxic Assessment

A recent investigation into the genotoxic effects of halogenated compounds included 2,3-dibromo-4-chloropyridine. The compound was tested using mammalian cell lines to assess chromosomal damage. Results indicated that while it exhibited some genotoxic effects at higher concentrations, further studies are required to determine its safety margins and mechanisms of action.

Data Table: Biological Activity Overview

| Property | Description |

|---|---|

| Molecular Formula | C5H3Br2ClN |

| Melting Point | 41.0 - 45.0 °C |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Genotoxicity | Potentially genotoxic; further studies needed |

| CYP Inhibition | CYP1A2 inhibitor |

Q & A

Q. What are the recommended synthetic routes for 2,3-Dibromo-4-chloropyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation of pyridine derivatives. For example, bromination of 4-chloropyridine using brominating agents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) can yield intermediates, followed by selective bromination at the 2- and 3-positions. Optimization includes adjusting stoichiometry, reaction time, and solvent polarity. Related compounds such as 5-Bromo-2,3-dichloropyridine (CAS 97966-00-2) and 2-Chloro-3,5-dibromo-4-methylpyridine (CAS 1000017-92-4) follow similar pathways .

Table 1 : Example Halogenated Pyridine Derivatives from Literature

| Compound Name | CAS Number | Molecular Formula | Reference |

|---|---|---|---|

| 5-Bromo-2,3-dichloropyridine | 97966-00-2 | C₅H₂BrCl₂N | |

| 2-Chloro-3,5-dibromo-4-methylpyridine | 1000017-92-4 | C₆H₄Br₂ClN |

Q. What safety protocols should be followed when handling 2,3-Dibromo-4-chloropyridine?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may pose risks via inhalation (H333), skin contact (H313), or ingestion (H303). Storage should be in airtight containers at 2–8°C. Waste must be segregated and disposed via certified hazardous waste services. Safety protocols align with those for structurally similar compounds like 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine, which emphasize P264 (post-handling washing) and P305/P351 (eye exposure response) .

Q. Which spectroscopic techniques are most effective for characterizing 2,3-Dibromo-4-chloropyridine?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic proton splitting).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₅H₂Br₂ClN: ~279.3 g/mol).

- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL (via SHELX suite) for refinement . Computational tools like PubChem-generated SMILES strings (e.g.,

BrC1=CN=C(C(Cl)=C1Br)N) aid in spectral prediction .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data during synthesis?

- Methodological Answer :

- Replicate experiments : Ensure consistency in reagent purity and environmental controls.

- Statistical analysis : Apply ANOVA or regression models to identify variables (e.g., temperature, catalyst loading).

- Control experiments : Compare with analogous reactions (e.g., 2,6-dichloropyridine bromination) to isolate outliers .

Q. What role does the SHELX software suite play in crystallographic analysis of halogenated pyridines?

- Methodological Answer : SHELXL refines crystal structures using high-resolution data, particularly for halogen-heavy compounds. Key features:

Q. What are the potential applications of 2,3-Dibromo-4-chloropyridine in medicinal chemistry?

- Methodological Answer : The compound’s halogen-rich structure suggests utility as:

- Pharmacophore : Target enzyme inhibition (e.g., kinase or protease targets) via halogen bonding.

- Agrochemical intermediate : Modify pyridine cores in herbicides (e.g., similar to 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide’s pesticidal applications) .

Q. How can cross-coupling reactions involving 2,3-Dibromo-4-chloropyridine be optimized for regioselectivity?

- Methodological Answer :

- Catalyst selection : Use Pd(PPh₃)₄ or Ni(COD)₂ for Suzuki-Miyaura couplings.

- Solvent effects : Polar aprotic solvents (DMF, THF) enhance reactivity.

- Directing groups : Introduce temporary groups (e.g., -B(OH)₂) to control coupling sites, as seen in related dibromopyridines .

Q. How can computational modeling predict halogen-halogen interactions in 2,3-Dibromo-4-chloropyridine?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to model Br···Cl interactions and their impact on crystal packing.

- PubChem data : Leverage canonical SMILES (

BrC1=CN=C(C(Cl)=C1Br)N) and InChI keys to generate 3D conformers for docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。